4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride
CAS No.: 1220035-73-3
Cat. No.: VC2835492
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220035-73-3 |
|---|---|
| Molecular Formula | C12H17Cl2NO |
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 4-(2-chloro-4-methylphenoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |
| Standard InChI Key | ALNJDPWXWWMICN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl |
Introduction
Chemical Structure and Properties
4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride is characterized by a piperidine ring connected to a chloro-methylphenoxy side chain. This structural configuration contributes to its unique pharmacological properties and potential therapeutic applications.
Basic Identifiers
The compound is identified by several standard chemical identifiers, as presented in Table 1.
Table 1: Chemical Identifiers of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1220035-73-3 |
| Molecular Formula | C₁₂H₁₇Cl₂NO |
| Molecular Weight | 262.17 g/mol |
| MDL Number | MFCD13560859 |
| IUPAC Name | 4-(2-chloro-4-methylphenoxy)piperidine;hydrochloride |
The compound's structure consists of a piperidine ring with a phenoxy group attached at the 4-position. The phenoxy group contains a chlorine atom at position 2 and a methyl group at position 4, creating its distinctive structural profile .
Structural Features and Physical Properties
The molecular structure of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride includes a central piperidine heterocycle with a nitrogen atom that contributes to its basicity. The phenoxy substituent contains both electron-donating (methyl) and electron-withdrawing (chloro) groups, which influence the compound's reactivity and binding properties.
The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form. As a crystalline solid at room temperature, it exhibits the physical properties typical of small-molecule pharmaceutical intermediates.
Synthesis and Characterization
The synthesis of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride typically involves multiple reaction steps under controlled conditions to ensure optimal yield and purity.
Spectroscopic Analysis
Characterization of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride typically employs several analytical techniques to confirm its structure and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule
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Infrared (IR) spectroscopy identifies functional groups through characteristic absorption bands
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Mass spectrometry confirms the molecular weight and fragmentation pattern
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Elemental analysis verifies the composition and purity of the compound
These analytical methods are essential for establishing the identity and quality of the synthesized compound before further pharmacological evaluation.
Biological Activity and Mechanism of Action
4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride has attracted scientific interest primarily due to its activity as a histamine H4 receptor antagonist, which suggests potential applications in treating inflammatory and allergic conditions.
Histamine Receptor Antagonism
The compound's primary pharmacological activity appears to be antagonism of the histamine H4 receptor. This receptor subtype is expressed predominantly on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, making it a target of interest for immunomodulatory therapies.
By blocking the H4 receptor, the compound may inhibit histamine-induced chemotaxis of immune cells and release of inflammatory mediators, thereby potentially reducing allergic and inflammatory responses.
Comparative Analysis with Related Compounds
Understanding 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride in the context of similar compounds provides valuable insights into structure-activity relationships and potential optimization strategies.
Structural Analogs
Several related compounds with similar structural features have been documented in the literature:
Table 2: Comparison of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride with Structural Analogs
| Compound | Key Structural Difference | CAS Number | Notable Properties |
|---|---|---|---|
| 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride | Reference compound | 1220035-73-3 | H4 receptor antagonist |
| 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride | Phenoxy at position 3 instead of 4 | 1220035-68-6 | Similar pharmacophore profile |
| 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride | Additional ethyl spacer between piperidine and phenoxy | 1220030-23-8 | Modified receptor binding properties |
These structural variations can significantly affect binding affinity, selectivity, and pharmacokinetic properties, providing valuable insights for medicinal chemistry optimization efforts .
Structure-Activity Relationships
The positioning of substituents on both the piperidine ring and the phenoxy group appears to be critical for biological activity. The chloro substituent at position 2 of the phenoxy group likely contributes to receptor binding through halogen bonding or hydrophobic interactions, while the methyl group at position 4 may enhance lipophilicity and membrane permeability .
Additionally, the point of attachment between the piperidine ring and the phenoxy group (position 4 in the target compound) influences the three-dimensional orientation of the molecule, which can significantly impact receptor binding and selectivity profiles .
Current Research and Future Directions
Research on 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride and related compounds continues to evolve, with particular focus on optimizing pharmacological properties and exploring new therapeutic applications.
Research Applications
Current research applications of the compound appear to be primarily focused on:
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Investigation of histamine H4 receptor pharmacology
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Development of structure-activity relationships for improved antagonists
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Exploration of anti-inflammatory and anti-allergic effects in preclinical models
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Potential use as a pharmacological tool in research settings
Future Research Opportunities
Several promising avenues for future research with 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride include:
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Optimization of structural features to enhance potency and selectivity
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Investigation of additional biological targets beyond histamine receptors
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Development of improved synthetic routes for more efficient production
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Exploration of formulation strategies to enhance bioavailability
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Evaluation in more complex disease models to better understand therapeutic potential
These research directions could significantly advance our understanding of the compound's pharmacological profile and potential therapeutic applications.
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